2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate)
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Overview
Description
2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a 2,2-dimethylpropane backbone and two pyrrolidin-1-ylacetate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with pyrrolidin-1-ylacetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the synthesis process .
Industrial Production Methods
Industrial production of 2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrrolidin-1-ylacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropane-1,3-diyl bis(chloroformate): A related compound with chloroformate groups instead of pyrrolidin-1-ylacetate groups.
4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene)Bis(2-Methoxyphenol): Another similar compound with different functional groups.
Uniqueness
2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H30N2O4 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
[2,2-dimethyl-3-(2-pyrrolidin-1-ylacetyl)oxypropyl] 2-pyrrolidin-1-ylacetate |
InChI |
InChI=1S/C17H30N2O4/c1-17(2,13-22-15(20)11-18-7-3-4-8-18)14-23-16(21)12-19-9-5-6-10-19/h3-14H2,1-2H3 |
InChI Key |
LALJIOHXLUTGRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)CN1CCCC1)COC(=O)CN2CCCC2 |
Origin of Product |
United States |
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